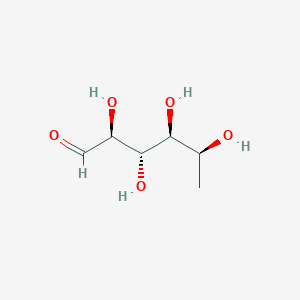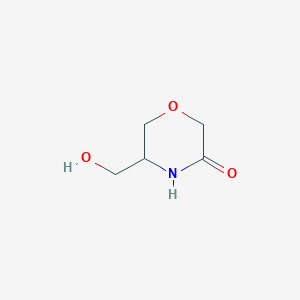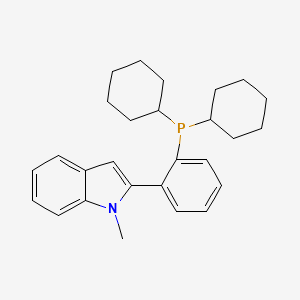![molecular formula C15H16N2O3S B1361007 [{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid CAS No. 1142205-26-2](/img/structure/B1361007.png)
[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Oxo-2-[(2-thienylmethyl)amino]ethyl](phenyl)-amino]acetic acid, more commonly known as OTA, is a thiophene-containing amino acid that has been studied extensively for its potential medicinal applications. OTA is a naturally occurring compound that can be found in foods such as wheat, barley, and rye, and is also produced by certain species of fungi. OTA has been studied for its potential therapeutic applications in the treatment of a variety of diseases, including cancer and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions :
- A study by Al-Mousawi and El-Apasery (2012) demonstrated the use of similar compounds in condensation reactions, highlighting their potential in synthesizing various organic compounds. This study provides insight into the chemical behavior and potential applications in organic synthesis of related compounds (Al-Mousawi & El-Apasery, 2012).
Antimicrobial Applications :
- Kalekar, Bhat, and Koli (2011) synthesized similar compounds for antimicrobial activity testing, indicating the potential use of your compound in developing new antimicrobials (Kalekar, Bhat, & Koli, 2011).
- Similarly, Desai, Shihora, and Moradia (2007) explored the synthesis of related compounds for antibacterial and antifungal applications, underscoring the relevance of such compounds in the field of medicine (Desai, Shihora, & Moradia, 2007).
Pharmacological Research :
- Yanagisawa et al. (1988) studied derivatives of a similar structure for their angiotensin-converting enzyme inhibitory activities, suggesting potential applications in cardiovascular therapeutics (Yanagisawa et al., 1988).
Chemical Synthesis and Characterization :
- Research by Date, Iyer, and Ghosh (2004) on the synthesis of a bifunctional β‐silylketone, a precursor for a solid-supported β‐silylethanol anchoring group, demonstrates the versatility of similar compounds in chemical synthesis (Date, Iyer, & Ghosh, 2004).
Propiedades
IUPAC Name |
2-(N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-14(16-9-13-7-4-8-21-13)10-17(11-15(19)20)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,16,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETAKEHWIQQEEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCC2=CC=CS2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

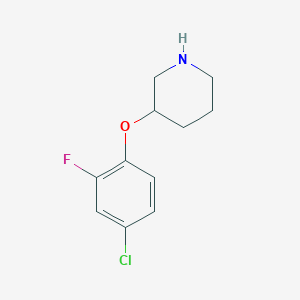
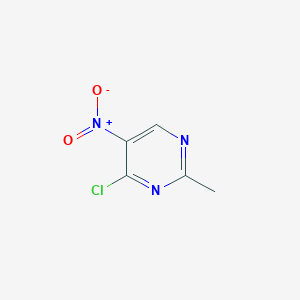
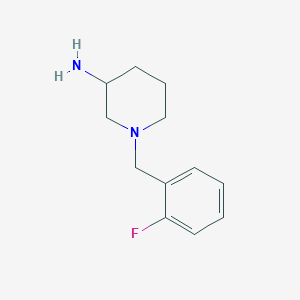
![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)
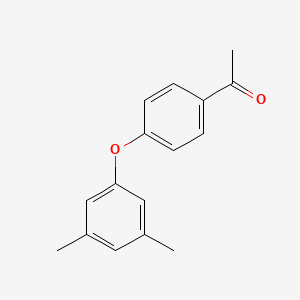
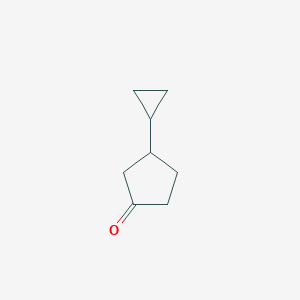
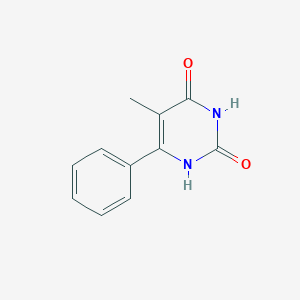

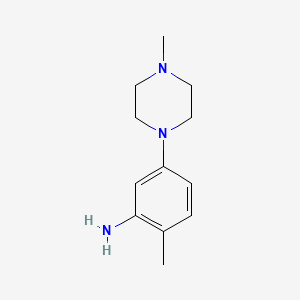
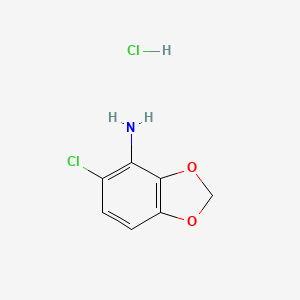
![1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1360952.png)
